molecular formula C13H8N2O B3355610 3-Isocyanato-9h-carbazole CAS No. 6310-81-2

3-Isocyanato-9h-carbazole

Cat. No. B3355610
CAS RN: 6310-81-2
M. Wt: 208.21 g/mol
InChI Key: XAULNDLXIJUNTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Usually In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Isocyanato-9h-carbazole is a chemical compound that has been identified as a potential hazard due to its various properties . It is also known as DTXSID90979059 .


Synthesis Analysis

The synthesis of carbazole derivatives, including 3-Isocyanato-9h-carbazole, often involves processes such as Schiff base condensation . An improved protocol for the synthesis of the indolo[3,2,1-jk]carbazole moiety has been developed .


Molecular Structure Analysis

Carbazole derivatives, including 3-Isocyanato-9h-carbazole, are known for their unique optical and electronic properties, high electron-donating ability, and photoconductivity . The structural adaptability of the carbazole with the 3,6-substitution makes it an outstanding candidate for their integration into polymers .


Chemical Reactions Analysis

Carbazole-based compounds, including 3-Isocyanato-9h-carbazole, have been found to possess a diverse range of photophysical and electrochemical properties as well as high thermal stability . Various carbazoles can be synthesized from substituted biaryl azides at 60°C using Rh 2 (OCOC 3 F 7) 4 or Rh 2 (OCOC 7 H 15) 4 as catalysts .


Physical And Chemical Properties Analysis

Carbazole-based compounds, including 3-Isocyanato-9h-carbazole, have high triplet energies (E T > 2.80 eV) and good thermal stability (T g > 101 °C) . They are known for their unique optical and electronic properties, high electron-donating ability, and photoconductivity .

Mechanism of Action

Carbazole derivatives have demonstrated the ability to reduce oxidative stress, block adrenergic hyperactivation, prevent damage to pancreatic cells, and modulate carbohydrate metabolism . They have been used in a variety of applications, such as solar cells, anti-corrosion, sensors, and photo-voltaic devices .

Safety and Hazards

3-Isocyanato-9h-carbazole is considered hazardous due to its various properties . It has been identified as a potential carcinogen and can cause skin irritation, serious eye irritation, and respiratory irritation .

Future Directions

The use of carbazole-based compounds, including 3-Isocyanato-9h-carbazole, in devices makes them desirable due to their allowance for the fabrication of flexible, lightweight, and potentially inexpensive devices . The careful molecular design of these compounds has allowed to avoid excimer formation of the indolo[3,2,1-jk]carbazole subunits in thin films . This has broadened the applicability of indolo[3,2,1-jk]carbazole host materials and significantly enhanced the efficiency of PhOLED devices based on these derivatives .

properties

IUPAC Name

3-isocyanato-9H-carbazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H8N2O/c16-8-14-9-5-6-13-11(7-9)10-3-1-2-4-12(10)15-13/h1-7,15H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAULNDLXIJUNTK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=C(N2)C=CC(=C3)N=C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H8N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90979059
Record name 3-Isocyanato-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

208.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Isocyanato-9h-carbazole

CAS RN

6310-81-2
Record name NSC43956
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=43956
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-Isocyanato-9H-carbazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90979059
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Isocyanato-9h-carbazole
Reactant of Route 2
Reactant of Route 2
3-Isocyanato-9h-carbazole
Reactant of Route 3
Reactant of Route 3
3-Isocyanato-9h-carbazole
Reactant of Route 4
Reactant of Route 4
3-Isocyanato-9h-carbazole
Reactant of Route 5
Reactant of Route 5
3-Isocyanato-9h-carbazole
Reactant of Route 6
Reactant of Route 6
3-Isocyanato-9h-carbazole

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.